molecular formula C17H23N5 B5816822 4-(diethylamino)benzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone

4-(diethylamino)benzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone

Cat. No. B5816822
M. Wt: 297.4 g/mol
InChI Key: LQJPHZXMKIKHNK-LDADJPATSA-N
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Description

4-(diethylamino)benzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, commonly known as DEAP-1, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine. DEAP-1 is a hydrazone derivative of 4-(diethylamino)benzaldehyde, which has been shown to have anti-tumor properties.

Scientific Research Applications

DEAP-1 has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to have anti-tumor properties and has been studied for its potential use in cancer treatment. DEAP-1 has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

The exact mechanism of action of DEAP-1 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DEAP-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DEAP-1 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and have anti-inflammatory properties. DEAP-1 has also been shown to have a low toxicity profile, making it a potentially safe and effective treatment option.

Advantages and Limitations for Lab Experiments

One of the main advantages of DEAP-1 is its low toxicity profile, which makes it a potentially safe and effective treatment option. However, one of the limitations of DEAP-1 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the treatment of cancer and other diseases.

Future Directions

There are a number of potential future directions for research on DEAP-1. One possible direction is to further investigate its mechanism of action in order to optimize its use in the treatment of cancer and other diseases. Another possible direction is to study its potential use in combination with other anti-cancer drugs in order to enhance its effectiveness. Additionally, more research is needed to determine the optimal dosage and administration of DEAP-1 in order to maximize its therapeutic potential.

Synthesis Methods

The synthesis of DEAP-1 involves the reaction of 4-(diethylamino)benzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine. The reaction is carried out in the presence of a catalyst under reflux conditions. The resulting product is then purified using column chromatography to obtain pure DEAP-1.

properties

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5/c1-5-22(6-2)16-9-7-15(8-10-16)12-18-21-17-19-13(3)11-14(4)20-17/h7-12H,5-6H2,1-4H3,(H,19,20,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJPHZXMKIKHNK-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323520
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

302965-55-5
Record name N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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